N-(2-(dimethylamino)ethyl)-2-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
This compound is a benzamide derivative featuring a dimethylaminoethyl group at the N-position, an ethylsulfonyl substituent at the 2-position of the benzamide core, and a 4-methylbenzo[d]thiazol-2-yl moiety as the second N-substituent. The synthesis of such derivatives typically involves multi-step reactions, including nucleophilic substitutions, sulfonylation, and coupling reactions under controlled conditions .
Key structural features influencing its properties include:
- 4-Methylbenzo[d]thiazole: Contributes to aromatic stacking and hydrophobic interactions.
- Dimethylaminoethyl side chain: Provides basicity and solubility via protonation.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-ethylsulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2.ClH/c1-5-29(26,27)18-12-7-6-10-16(18)20(25)24(14-13-23(3)4)21-22-19-15(2)9-8-11-17(19)28-21;/h6-12H,5,13-14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUZGHNEVIMESG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-2-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound with potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatments. Its molecular structure and biological activities suggest a promising profile for further research.
Molecular Structure and Properties
- Molecular Formula : C21H26ClN3O3S2
- Molecular Weight : 468.0 g/mol
- CAS Number : 1216568-76-1
The compound features a benzamide core, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The presence of the ethylsulfonyl group enhances its solubility and bioavailability, while the dimethylamino group may contribute to its pharmacological effects.
Anticancer Potential
The benzothiazole moiety is well-documented for its anticancer properties. Compounds in this class have been shown to inhibit tumor cell proliferation through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many benzothiazole derivatives act as inhibitors of key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Certain compounds trigger programmed cell death in cancer cells, enhancing their therapeutic efficacy.
A study evaluating similar compounds demonstrated that modifications to the benzothiazole structure significantly affected their potency against cancer cell lines, indicating that this compound could exhibit comparable effects.
The proposed mechanism of action for this compound involves:
- Binding to Specific Receptors : The compound may interact with cellular receptors or enzymes, altering their activity.
- Modulation of Signaling Pathways : By influencing key signaling pathways, it can induce changes in cell behavior, particularly in cancerous cells.
- Antimicrobial Action : The compound may disrupt bacterial cell walls or interfere with essential metabolic processes in pathogens.
Case Studies and Research Findings
While direct case studies specifically involving this compound are sparse, analogous studies provide insight into its potential applications:
- Study on Benzothiazole Derivatives : A comprehensive evaluation of various benzothiazole derivatives revealed significant cytotoxicity against several cancer cell lines, suggesting that modifications such as those present in this compound could enhance efficacy.
- Antimicrobial Evaluation : Similar compounds were tested against a panel of bacterial strains, showing promising results in terms of zone of inhibition and MIC values.
- Enzyme Inhibition Studies : Research indicates that compounds with similar structures effectively inhibit monoamine oxidase (MAO), which is relevant for neurodegenerative disease treatment.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound is compared to analogs with variations in sulfonyl groups, benzothiazole substituents, and side chains (Table 1).
Table 1: Structural Comparison of Benzamide Derivatives
Physicochemical and Spectral Properties
- IR Spectroscopy : Ethylsulfonyl (C-SO₂) stretches appear at ~1150–1300 cm⁻¹, while piperidinylsulfonyl shows additional N-H vibrations .
- Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like 1171087-47-0 .
- Thermal Stability : Ethylsulfonyl derivatives exhibit higher stability than halogenated analogs (e.g., bromobenzothiazoles) due to reduced electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
